molecular formula C16H12F3N B11847391 N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline

Cat. No.: B11847391
M. Wt: 275.27 g/mol
InChI Key: UEISICMJBZSIJT-UHFFFAOYSA-N
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Description

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a trifluoromethyl group, a phenylethynyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-methylaniline with a trifluoromethyl-substituted phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(trifluoromethyl)aniline: Similar structure but lacks the phenylethynyl group.

    N-methyl-2-(trifluoromethoxy)aniline: Similar structure but contains a trifluoromethoxy group instead of a trifluoromethyl group.

    2-trifluoromethylaniline: Similar structure but lacks the N-methyl and phenylethynyl groups.

Uniqueness

N-methyl-2-(phenylethynyl)-4-(trifluoromethyl)aniline is unique due to the presence of both the phenylethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

N-methyl-2-(2-phenylethynyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C16H12F3N/c1-20-15-10-9-14(16(17,18)19)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11,20H,1H3

InChI Key

UEISICMJBZSIJT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C#CC2=CC=CC=C2

Origin of Product

United States

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